Cyanomethyl 2-methylprop-2-enoate
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Overview
Description
Cyanomethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₆H₇NO₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with chloroacetonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyanomethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: This compound is employed in the production of adhesives, coatings, and resins .
Mechanism of Action
The mechanism of action of cyanomethyl 2-methylprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The cyano group and the ester functionality make it a versatile intermediate in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Similar in structure but lacks the cyano group.
Ethyl cyanoacetate: Contains a cyano group but differs in the ester functionality.
2-Isocyanatoethyl methacrylate: Contains an isocyanate group instead of a cyano group.
Uniqueness
Cyanomethyl 2-methylprop-2-enoate is unique due to its combination of the cyano group and the ester functionality, which provides it with distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
7726-87-6 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
cyanomethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-5(2)6(8)9-4-3-7/h1,4H2,2H3 |
InChI Key |
KXTNMKREYTVOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC#N |
Origin of Product |
United States |
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